molecular formula C26H29N3O3 B3841099 N-(2-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

N-(2-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B3841099
M. Wt: 431.5 g/mol
InChI Key: KGLLBGOUNHXQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as MPB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide involves its binding to specific receptors in cells, leading to the activation of various signaling pathways. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, suppression of angiogenesis, reduction of oxidative stress and inflammation, and regulation of cellular energy metabolism. These effects are mediated through the activation of specific signaling pathways, as mentioned above.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its specificity towards certain receptors and signaling pathways, which allows for targeted and precise modulation of cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for N-(2-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide research, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the investigation of its potential synergistic effects with other compounds. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its effects on different cellular processes.

Scientific Research Applications

N-(2-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to have potential therapeutic applications in various fields of scientific research, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular disease research, this compound has been found to have anti-atherosclerotic effects by reducing lipid accumulation and inflammation in blood vessels.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-31-25-8-3-2-6-21(25)18-28-26(30)20-9-11-23(12-10-20)32-24-13-16-29(17-14-24)19-22-7-4-5-15-27-22/h2-12,15,24H,13-14,16-19H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLLBGOUNHXQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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